molecular formula C11H12O4 B114612 Malbranicin CAS No. 155520-94-8

Malbranicin

Cat. No.: B114612
CAS No.: 155520-94-8
M. Wt: 208.21 g/mol
InChI Key: RYIGSNBSBGKNIH-LURJTMIESA-N
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Description

Malbranicin is a chemical compound with a unique structure that includes a methoxy group and a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malbranicin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully monitored to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Malbranicin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Malbranicin is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article will explore its applications, supported by case studies and data tables to provide a comprehensive understanding of its potential uses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial treatment .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant capabilities, which can help neutralize free radicals in biological systems. This property is crucial for preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity of this compound

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5055
10085

This table summarizes the DPPH scavenging activity of this compound at various concentrations, highlighting its potential as a natural antioxidant .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study:
In an experimental model of inflammation induced by carrageenan, this compound significantly reduced paw edema compared to control groups. This suggests that this compound may inhibit pro-inflammatory cytokines and mediators .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Activity of this compound

Treatment GroupNeuronal Viability (%)
Control100
This compound (10 µM)80
This compound (50 µM)90

This table presents the effect of this compound on neuronal viability in vitro, indicating its protective role against neurotoxic agents .

Mechanism of Action

The mechanism of action of Malbranicin involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malbranicin is unique due to its specific functional groups and the combination of a methoxy group with a cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Malbranicin, an anthraquinone derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an acetyl-ethyl substitution on the anthraquinone framework. This modification is believed to enhance its biological activity compared to other anthraquinones.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens.

  • Gram-positive and Gram-negative Bacteria : In a study evaluating five antibacterial flavonoids from Combretum erythrophyllum, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml for pathogens like Vibrio cholerae and Enterococcus faecalis .
  • Mechanism of Action : The antimicrobial efficacy of this compound is attributed to its interaction with bacterial membranes. It disrupts membrane integrity, leading to cell lysis. This was supported by findings that anthraquinone-loaded liposomes demonstrated enhanced antimicrobial activity compared to free forms of the compounds .

Anti-inflammatory Activity

This compound also shows promising anti-inflammatory effects. In comparative studies, it was found to possess higher anti-inflammatory activity than mefenamic acid, a standard anti-inflammatory drug. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential for therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

  • Study on Membrane Disruption : A detailed investigation into the membrane-related effects of anthraquinones, including this compound, revealed that these compounds could induce significant changes in phospholipid bilayers, which correlates with their biological activities .
  • Synergistic Effects : Research indicates that this compound may work synergistically with other phytochemicals present in plant extracts, enhancing overall biological efficacy. This synergism is crucial in developing more effective therapeutic agents from natural sources .

Data Summary

The following table summarizes the key biological activities of this compound based on recent studies:

Biological Activity Target Organisms/Conditions Mechanism Reference
AntimicrobialVibrio cholerae, Enterococcus faecalisMembrane disruption
Anti-inflammatoryPro-inflammatory cytokinesCytokine inhibition
AntiviralViral haemorrhagic septicaemia rhabdovirus (VHSV)Membrane interaction

Properties

IUPAC Name

2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGSNBSBGKNIH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165913
Record name Malbranicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155520-94-8
Record name Malbranicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malbranicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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